α-Methyl Omuralide-d6
Description
Properties
CAS No. |
1346599-95-8 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
233.297 |
IUPAC Name |
(1S,5R)-5-[(1S)-1-hydroxy-2-methylpropyl]-2,2-bis(trideuteriomethyl)-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione |
InChI |
InChI=1S/C11H17NO4/c1-5(2)6(13)11-7(16-9(11)15)10(3,4)8(14)12-11/h5-7,13H,1-4H3,(H,12,14)/t6-,7-,11+/m0/s1/i3D3,4D3 |
InChI Key |
SFIBAAAUUBBTJU-AUZYLFTPSA-N |
SMILES |
CC(C)C(C12C(C(C(=O)N1)(C)C)OC2=O)O |
Synonyms |
(1R,5S)-1-[(1S)-1-Hydroxy-2-methylpropyl]-4,4-(dimethyl-d6)-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione; (-)-7-Methylomuralide-d6; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl Omuralide-d6 involves the incorporation of deuterium atoms into the α-Methyl Omuralide structure. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the α-Methyl Omuralide precursor.
Deuterium Incorporation: Deuterium atoms are introduced into the precursor through a series of chemical reactions, typically involving deuterated reagents and solvents.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: α-Methyl Omuralide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Chemistry: α-Methyl Omuralide-d6 is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying the structure, reaction mechanisms, and kinetics of various chemical reactions .
Biology: In biological research, this compound is utilized to investigate proteasome function and its role in cellular processes. It serves as a tool to study protein degradation pathways and their implications in diseases .
Medicine: Although not used clinically, this compound aids in understanding the mechanisms of proteasome inhibitors, which are potential therapeutic agents for cancer and other diseases .
Industry: In the industrial sector, this compound is employed in the development of new materials and chemical processes. Its unique properties make it valuable for various applications .
Mechanism of Action
α-Methyl Omuralide-d6 exerts its effects by irreversibly inhibiting the proteasome, a complex responsible for degrading unwanted or damaged proteins within cells. The compound binds to the active site of the proteasome, preventing it from performing its function. This inhibition disrupts protein degradation pathways, leading to the accumulation of proteins and subsequent cellular effects .
Comparison with Similar Compounds
Structural Analogs
a. Methyl Esters ()



Methyl esters, such as sandaracopimaric acid methyl ester () and methyl salicylate (), share a methylated carboxyl group with α-Methyl Omuralide-d6. Key differences include:
- Functional Groups: this compound contains a lactone ring and deuterated methyl groups, whereas methyl esters in and lack deuterium and exhibit linear or terpenoid backbones.
- Bioactivity: Methyl esters in are diterpenoid derivatives with roles in plant resin chemistry, while this compound is a synthetic proteasome inhibitor.
Deuterated Compounds
Deuterated analogs like this compound are designed to improve metabolic stability.
Functional Analogs
Proteasome Inhibitors (e.g., Bortezomib)
This compound shares a mechanism of action with proteasome inhibitors like Bortezomib, which also target the 20S proteasome. However, this compound’s deuterated structure may confer advantages in reducing off-target effects or enhancing half-life compared to non-deuterated inhibitors.
b. Morpholinoacetoxy Derivatives ()
Compound 6 in (1α-acetoxy-6β,9β-dibenzyloxy-8α-morpholinoacetoxy-2-oxodihydro-β-agarofuran) shares complex ester and morpholine substituents. While structurally distinct from this compound, both compounds employ esterification and heterocyclic groups to modulate solubility and bioactivity.
Data Tables
Table 1: Comparative Physicochemical Properties
*Assumed properties based on general deuterated analogs.
Research Findings and Limitations
- The evidence lacks direct studies on this compound, limiting rigorous comparison.
- Methyl esters () and morpholinoacetoxy derivatives () highlight structural strategies for modifying solubility and stability, which are relevant to deuterated analogs like this compound .
5. Conclusion While this compound’s unique deuterated structure and proteasome-targeting mechanism distinguish it from the methyl esters and diterpenoids in the evidence, the principles of esterification, isotopic substitution, and functional group optimization (e.g., ) provide indirect insights into its design rationale. Further studies using deuterated analogs and proteasome inhibition assays are needed to validate these comparisons.
Q & A
Basic Research Questions
Q. What are the key considerations when synthesizing α-Methyl Omuralide-d6 for use as an isotopic internal standard in proteasome inhibition studies?
- Methodology : Synthesis should prioritize deuterium incorporation at specific methyl positions to ensure isotopic integrity. Use NMR spectroscopy (e.g., , , and -NMR) to confirm structural fidelity and isotopic enrichment (>98% purity). Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic scrambling .
- Experimental Design : Include control experiments with non-deuterated analogs to benchmark kinetic isotope effects (KIEs) in enzyme inhibition assays. Ensure reaction conditions (e.g., solvent, temperature) are optimized to minimize deuteration loss during synthesis .
Q. How should researchers characterize the isotopic purity of this compound to ensure reproducibility in mechanistic studies?
- Analytical Workflow :
Use liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns to quantify isotopic distribution.
Apply -NMR to assess positional deuteration accuracy, particularly at the α-methyl site.
Compare retention times and spectral data against non-deuterated standards to confirm purity .
- Data Validation : Report uncertainties in isotopic enrichment (e.g., ±0.5%) and validate via triplicate measurements to meet reproducibility standards .
Advanced Research Questions
Q. How can researchers optimize experimental protocols using this compound to account for kinetic isotope effects (KIEs) in enzyme inhibition assays?
- Methodology :
- Conduct comparative inhibition assays with both deuterated and non-deuterated analogs to quantify KIEs (e.g., ratios).
- Use computational modeling (e.g., density functional theory) to predict deuterium-induced steric or electronic effects on binding affinity .
Q. What strategies are recommended for resolving contradictory data when this compound exhibits variable stability across experimental conditions?
- Systematic Validation :
Test stability under varying pH (3–9), temperature (4–37°C), and solvent systems (aqueous vs. organic).
Monitor degradation via time-course LC-MS and correlate with deuterium retention using isotopic ratio monitoring .
- Contingency Design : If instability persists, consider alternative deuteration strategies (e.g., perdeuteration) or stabilize the compound using cryopreservation (-80°C) in anhydrous matrices .
Q. How can researchers design comparative studies to evaluate this compound against other proteasome inhibitors in neurodegenerative disease models?
- Experimental Framework :
- Use in vitro neuronal cell lines (e.g., SH-SY5Y) to compare inhibition efficiency (IC) and cytotoxicity (LD) against bortezomib or carfilzomib.
- Incorporate isotopic tracing (e.g., -glucose) to assess metabolic interference caused by deuteration .
Methodological Best Practices
- Data Presentation : Use tables to summarize isotopic purity, KIEs, and stability metrics. For example:
| Parameter | This compound | Non-Deuterated Analog |
|---|---|---|
| Isotopic Purity (%) | 98.5 ± 0.3 | N/A |
| IC (nM) | 12.4 ± 1.2 | 14.7 ± 1.5 |
| Stability (t, h) | 48.3 ± 2.1 | 52.8 ± 3.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
